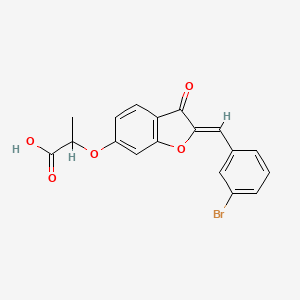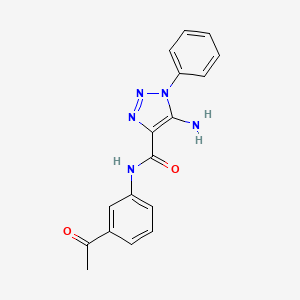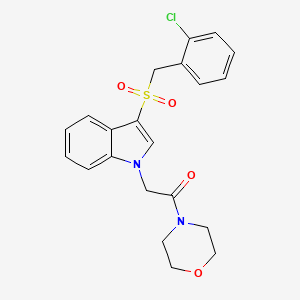
N-((((4-Chlorobenzyl)oxy)imino)methyl)-2-(4-chlorophenyl)-2-(3-(trifluoromethyl)-2-quinoxalinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((((4-Chlorobenzyl)oxy)imino)methyl)-2-(4-chlorophenyl)-2-(3-(trifluoromethyl)-2-quinoxalinyl)acetamide is a useful research compound. Its molecular formula is C25H17Cl2F3N4O2 and its molecular weight is 533.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral and Antiapoptotic Effects
Research on a novel anilidoquinoline derivative, closely related structurally to the query compound, has shown significant antiviral and antiapoptotic effects in vitro. This compound demonstrated a significant decrease in viral load and an increase in survival in Japanese encephalitis virus-infected mice, suggesting potential therapeutic efficacy in treating viral infections (Ghosh et al., 2008).
Antimalarial Activity
Compounds with structural similarities to the query have been tested for their in vitro antimalarial activity. For example, specific derivatives have shown high activity against both chloroquine-sensitive and -resistant Plasmodium falciparum strains, indicating potential as new antimalarial agents (Görlitzer et al., 2006).
Corrosion Inhibition
Quinoxalines, due to their electron-rich structures, have been studied for their ability to act as corrosion inhibitors for metals in acidic media. Quantum chemical calculations based on DFT methods have been performed on quinoxaline compounds to determine their relationship between molecular structure and inhibition efficiency, suggesting their application in materials science to protect metals from corrosion (Zarrouk et al., 2014).
Antibacterial and Antifungal Agents
Derivatives of quinoxaline have been synthesized and evaluated for their antibacterial and antifungal activities. Certain compounds have shown promising activity against bacterial strains such as E. coli, S. aureus, and fungal strains including C. albicans, indicating their potential use in developing new antimicrobial agents (Kumar et al., 2012).
Neuroprotective Properties
Analogues of quinoxaline have been identified with neuroprotective properties, effective against cerebral ischemia. These compounds act as potent inhibitors of the non-NMDA glutamate receptor, providing protection against global ischemia and suggesting their potential in treating neurodegenerative diseases (Sheardown et al., 1990).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methoxyiminomethyl]-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2F3N4O2/c26-17-9-5-15(6-10-17)13-36-32-14-31-24(35)21(16-7-11-18(27)12-8-16)22-23(25(28,29)30)34-20-4-2-1-3-19(20)33-22/h1-12,14,21H,13H2,(H,31,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPGPJAPUSCWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C(F)(F)F)C(C3=CC=C(C=C3)Cl)C(=O)NC=NOCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C(F)(F)F)C(C3=CC=C(C=C3)Cl)C(=O)N/C=N/OCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

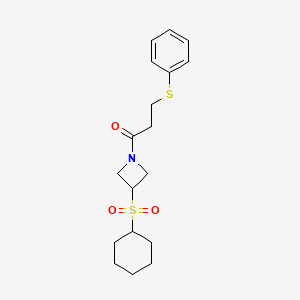
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2836479.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2836481.png)

![3-[4-(2-methylpropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2836486.png)
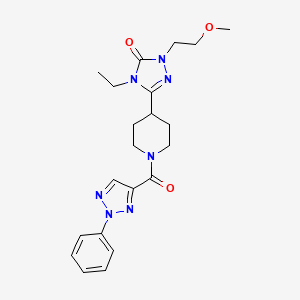
![N'-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2836490.png)
![5-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]furan-2-carboxamide](/img/structure/B2836492.png)
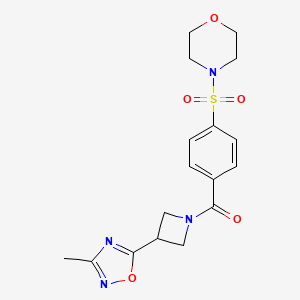
![N'-[(E)-furan-2-ylmethylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B2836495.png)

